

Application Notes and Protocols for Roginolisib Cell-Based Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Roginolisib (also known as IOA-244) is a potent and highly selective, orally available, allosteric inhibitor of phosphoinositide 3-kinase delta (PI3K δ).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[3][4][5] By selectively targeting the PI3K δ isoform, **Roginolisib** aims to block this oncogenic signaling cascade, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. Furthermore, **Roginolisib** has been shown to modulate the tumor microenvironment by reducing the number of immunosuppressive regulatory T cells (Tregs) and increasing the activity of effector T cells, suggesting a dual mechanism of action that combines direct anti-tumor effects with immune system activation.

These application notes provide detailed protocols for essential cell-based assays to characterize the in vitro activity of **Roginolisib**, including cell proliferation, apoptosis, and cell cycle analysis.

Data Presentation

The following tables are structured to summarize quantitative data from cell-based assays with **Roginolisib**. The values presented are illustrative and should be determined experimentally for specific cell lines and conditions.



Table 1: Effect of Roginolisib on Cancer Cell Viability (MTT Assay)

Cell Line	Roginolisib Concentration (µM)	Incubation Time (hours)	% Cell Viability Reduction (Mean ± SD)	IC50 (μM)
MPM-Cell-Line-1	0.1	72	34 ± 4.2	0.025 (co- culture)
MPM-Cell-Line-1	1	72	45 ± 5.1	_
MPM-Cell-Line-1	10	72	52 ± 3.8	
MPM-Cell-Line-1	100	72	60 ± 4.5	
Uveal- Melanoma-1	User Defined	User Defined	User Defined	User Defined
B-Cell- Lymphoma-1	User Defined	User Defined	User Defined	0.048

Table 2: Induction of Apoptosis by Roginolisib (Annexin V/PI Staining)

Cell Line	Roginolisib Concentration (µM)	Incubation Time (hours)	% Early Apoptotic Cells (Annexin V+/PI-)	% Late Apoptotic/Necr otic Cells (Annexin V+/PI+)
MPM-Cell-Line-1	10	48	User Defined	User Defined
MPM-Cell-Line-1	50	48	User Defined	User Defined
Uveal- Melanoma-1	User Defined	User Defined	User Defined	User Defined

Table 3: Effect of Roginolisib on Cell Cycle Distribution (PI Staining)



Cell Line	Roginolisib Concentrati on (µM)	Incubation Time (hours)	% Cells in G0/G1 Phase	% Cells in S Phase	% Cells in G2/M Phase
MPM-Cell- Line-1	10	24	User Defined	User Defined	User Defined
MPM-Cell- Line-1	50	24	User Defined	User Defined	User Defined
Uveal- Melanoma-1	User Defined	User Defined	User Defined	User Defined	User Defined

Experimental Protocols Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of **Roginolisib** on the proliferation of adherent cancer cells.

Materials:

- · Cancer cell line of interest
- Complete cell culture medium
- Roginolisib stock solution (in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Phosphate-buffered saline (PBS)
- Microplate reader



Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete medium.
- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
- Prepare serial dilutions of Roginolisib in complete medium. The final DMSO concentration should not exceed 0.1%.
- Remove the medium from the wells and add 100 µL of the Roginolisib dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- After incubation, add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by **Roginolisib** using flow cytometry.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Roginolisib stock solution (in DMSO)
- 6-well cell culture plates



- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- PBS
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to attach overnight.
- Treat the cells with various concentrations of Roginolisib and a vehicle control for the desired time.
- Harvest the cells by trypsinization and collect the supernatant (to include floating apoptotic cells).
- Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
- Transfer 100 μL of the cell suspension to a flow cytometry tube.
- Add 5 μL of Annexin V-FITC and 5 μL of PI.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in response to **Roginolisib** treatment.

Materials:



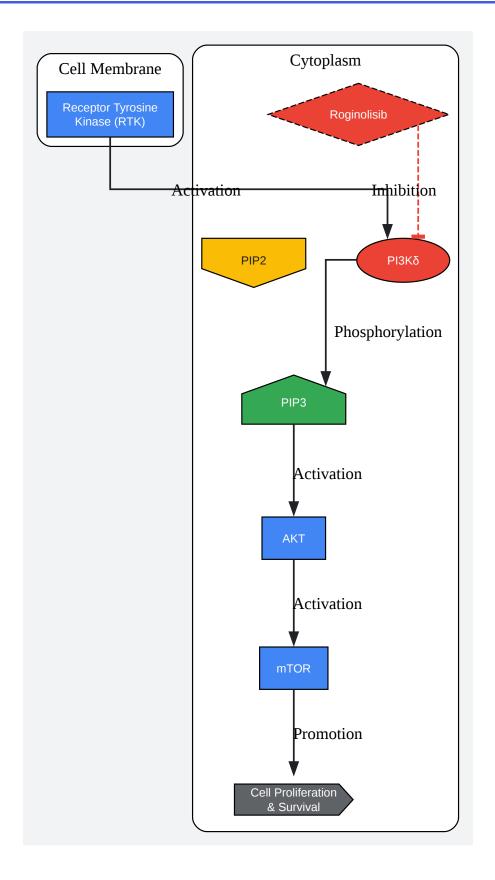
- · Cancer cell line of interest
- Complete cell culture medium
- Roginolisib stock solution (in DMSO)
- 6-well cell culture plates
- Cold 70% ethanol
- PBS
- Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with Roginolisib as described for the apoptosis assay.
- Harvest the cells and wash them once with PBS.
- Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
- Incubate the cells at -20°C for at least 2 hours (or overnight).
- Centrifuge the fixed cells at 1000 x g for 5 minutes and wash the pellet with PBS.
- Resuspend the cell pellet in PI staining solution.
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

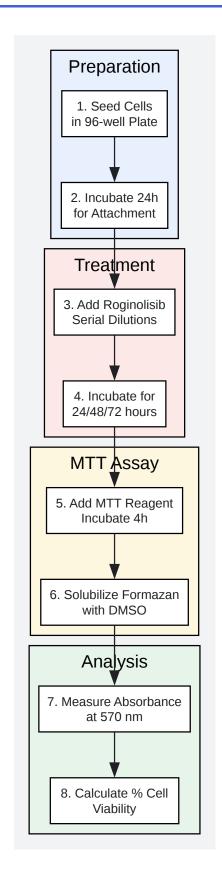




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Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by Roginolisib.

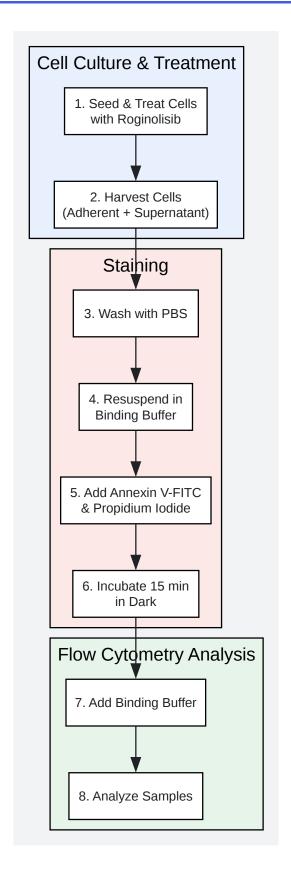




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Caption: Experimental Workflow for MTT Cell Proliferation Assay.

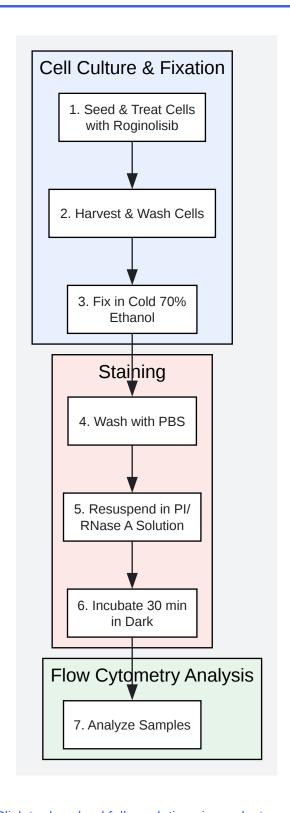




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Caption: Experimental Workflow for Apoptosis Assay.





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Caption: Experimental Workflow for Cell Cycle Analysis.



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